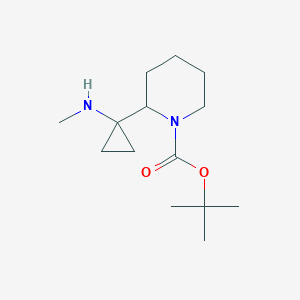
tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate, also known as CTDP-31, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTDP-31 is a cyclopropyl-containing piperidine derivative that has been found to exhibit promising pharmacological properties.
作用機序
The mechanism of action of tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, this compound has been found to enhance the activity of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and reward. Additionally, this compound has been shown to inhibit the reuptake of serotonin, another neurotransmitter that is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. Additionally, this compound has been found to increase the levels of certain proteins in the brain that are associated with neuroprotection.
実験室実験の利点と制限
One of the main advantages of tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is that it has been found to exhibit a relatively low toxicity profile, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate. One area of interest is the development of more potent and selective analogs of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential therapeutic applications in humans. Finally, the development of new delivery methods for this compound may also be an area of future research, as this could help to overcome some of the limitations of the compound's short half-life.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise as a potential therapeutic agent for a range of diseases and conditions. The compound has been synthesized successfully using a multi-step process, and its mechanism of action is believed to involve the modulation of certain neurotransmitters in the central nervous system. While there are limitations to the compound's effectiveness, there are also potential future directions for research that could help to overcome these limitations and further explore the therapeutic potential of this compound.
合成法
Tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate can be synthesized using a multi-step process that involves the reaction of tert-butyl 2-(1-chlorocyclopropyl)piperidine-1-carboxylate with methylamine in the presence of a base. The resulting product is then purified using standard chromatographic techniques. The synthesis of this compound has been described in detail in a number of research papers, and the compound has been synthesized successfully in various laboratories around the world.
科学的研究の応用
Tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate has been the focus of a number of scientific studies due to its potential therapeutic applications. The compound has been found to exhibit activity against a range of diseases and conditions, including depression, anxiety, and addiction. In addition, this compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
tert-butyl 2-[1-(methylamino)cyclopropyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-5-7-11(16)14(15-4)8-9-14/h11,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGIXJFZYNKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2618813.png)

![3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2618818.png)
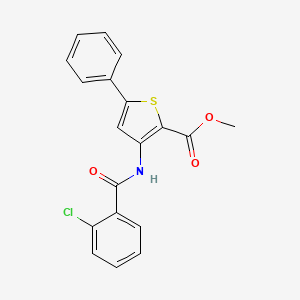
![(E)-3-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2618821.png)
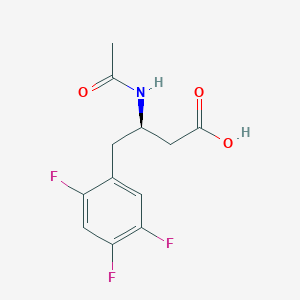
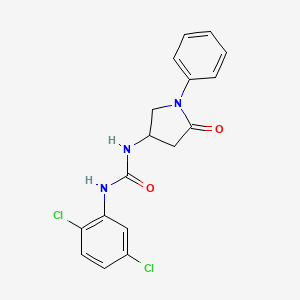
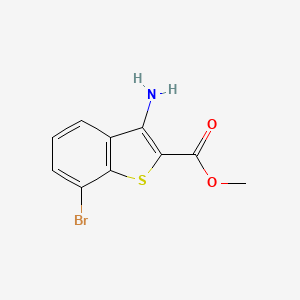
![Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2618827.png)

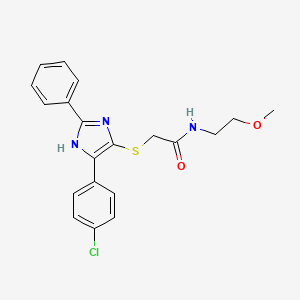

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2618832.png)
![2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2618833.png)